7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol
Description
Properties
CAS No. |
111737-03-2 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-(oxan-2-yloxy)hept-5-yn-1-ol |
InChI |
InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1-2,4-5,7-11H2 |
InChI Key |
DWQDHCILHIXSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Alkoxide Generation : Deprotonation of hept-5-yn-1-ol using NaH or KOH in anhydrous THF yields the corresponding alkoxide.
- Alkylation : Reaction with 2-(bromomethyl)tetrahydropyran (synthesized via bromination of 2-hydroxymethyl-THP) at 60–80°C for 6–12 hours.
Representative Procedure :
- Hept-5-yn-1-ol (1.0 equiv) is dissolved in THF under N₂. NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 2-(bromomethyl)tetrahydropyran (1.1 equiv). The mixture is refluxed for 12 hours, quenched with H₂O, and extracted with EtOAc.
Yield and Limitations
- Yield : 60–75% after column chromatography.
- Limitations : Competing elimination with tertiary alkyl halides necessitates primary THP halides. Steric hindrance at C7 may reduce efficiency.
THP Protection of Hept-5-yn-1,7-diol
Selective protection of a diol precursor offers an alternative route. Hept-5-yn-1,7-diol is transiently synthesized, with the C7 hydroxyl selectively protected as a THP ether.
Diol Synthesis via Alkyne Hydration
- Hydration of 1,7-Diynes : Hept-1,5-diyne undergoes partial hydration using HgSO₄/H₂SO₄ to yield hept-5-yn-1,7-diol.
- Protection : Treatment with 3,4-dihydro-2H-pyran (DHP) and catalytic p-toluenesulfonic acid (PTSA) in CH₂Cl₂ at 0°C selectively protects the C7 hydroxyl.
Reaction Conditions :
Challenges in Diol Preparation
- Stereochemical Control : Hydration of diynes may yield mixtures requiring chromatographic separation.
- Overprotection Risk : Excess DHP or prolonged reaction times can lead to bis-THP ether formation.
Alkyne Metathesis and Fragment Coupling
Ring-closing alkyne metathesis (RCAM) enables modular assembly of alkyne-containing structures. This method, exemplified in macrocyclic musk synthesis, adapts well to 7-[(oxan-2-yl)oxy]hept-5-yn-1-ol.
Retrosynthetic Approach
- Fragment A : THP-protected propargyl alcohol (HC≡C-CH₂-O-THP).
- Fragment B : Pent-4-yn-1-ol (HO-CH₂-CH₂-CH₂-C≡CH).
Metathesis Procedure
- Catalyst : Schrock’s alkylidyne catalyst (10 mol%) in toluene at 40°C.
- Coupling : Fragments A and B undergo cross-metathesis to form the C5–C6 triple bond.
Yield : 50–65% after Lindlar hydrogenation (if required).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Synthesis | Hept-5-yn-1-ol, THP halide | Alkylation | 60–75 | Scalable, mild conditions | Requires primary THP halide |
| Diol Protection | Hept-5-yn-1,7-diol, DHP | Selective protection | 85–90 | High selectivity | Diol synthesis challenging |
| Alkyne Metathesis | Propargyl fragments | RCAM, hydrogenation | 50–65 | Modular, stereocontrol | Catalyst cost, side products |
Mechanistic Insights and Optimization
Acid-Catalyzed THP Protection
The THP protection of hept-5-yn-1,7-diol proceeds via oxonium ion intermediacy. Protonation of DHP generates an electrophilic species, which reacts with the C7 hydroxyl. Steric hindrance at C1 favors C7 selectivity.
Avoiding Alkyne Migration
Propargyl ethers are prone to-sigmatropic rearrangements under basic conditions. Employing aprotic solvents (e.g., THF, DMF) and avoiding strong bases during Williamson synthesis mitigates this.
Industrial Applications and Patented Methods
Patent WO2016005943A1 discloses asymmetric conjugate additions for prostaglandin analogs, highlighting THP ethers’ utility in complex molecule synthesis. Similarly, HU187649B employs THP protection in azaprostacyclin derivatives, underscoring the method’s industrial relevance.
Chemical Reactions Analysis
Types of Reactions
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hept-5-ynoic acid, while reduction can produce hept-5-en-1-ol .
Scientific Research Applications
7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The oxane ring and alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of an alkyne, a protected hydroxyl group, and a medium carbon chain. Below is a detailed comparison with structurally or functionally related compounds:
5-Hexyn-1-ol (C₆H₁₀O)
- Molecular Weight : 98.14 g/mol .
- Structure : Shorter carbon chain (6 carbons) with a terminal alkyne and hydroxyl group.
- Key Differences : Lacks the THP-protecting group and has a simpler structure, making it more volatile and reactive.
- Applications : Used in click chemistry and as a building block for pharmaceuticals.
5-(Octyloxy)-6-phenyl-hexan-1-ol (C₂₀H₃₄O₂)
- Molecular Weight : 306.48 g/mol .
- Structure : Features a phenyl group and a long alkoxy chain.
- Key Differences : The bulky phenyl group and octyloxy chain confer higher hydrophobicity compared to the THP group in the target compound.
- Applications: Potential surfactant or lipid analog due to amphiphilic properties.
Hexan-6-olide (Oxepan-2-one, C₆H₁₀O₂)
- Molecular Weight : 114.14 g/mol .
- Structure : Cyclic ester (lactone) with a six-membered ring.
- Key Differences : The lactone ring contrasts with the linear alkyne chain of the target compound, leading to divergent reactivity (e.g., ring-opening polymerization vs. alkyne addition reactions).
- Applications : Precursor for biodegradable polymers like polycaprolactone.
5-Hexyn-1-ol, 6-(4-methoxyphenyl)- (C₁₃H₁₆O₂)
- Molecular Weight : 204.27 g/mol .
- Structure : Aromatic methoxyphenyl substituent adjacent to the alkyne.
- Hazards : Classified for acute oral toxicity (Category 4) and skin irritation (Category 2) , suggesting similar risks for the target compound if unprotected.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Profiles (Where Available)
Research Implications
The THP group in 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol likely mitigates reactivity and toxicity compared to unprotected alkyne alcohols like 5-Hexyn-1-ol. Its synthetic utility could parallel THP-protected intermediates in drug discovery, where selective deprotection is critical. Further studies should explore its crystallography (using tools like SHELX ) and metabolic pathways.
Q & A
Q. What computational tools predict its reactivity or interactions in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
